molecular formula C15H14N2O2 B5607424 N-(3-acetamidophenyl)benzamide

N-(3-acetamidophenyl)benzamide

Cat. No.: B5607424
M. Wt: 254.28 g/mol
InChI Key: KCODCQYYCSDUSC-UHFFFAOYSA-N
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Description

N-(3-acetamidophenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group attached to a phenyl ring substituted with an acetamido group at the meta position

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(3-acetamidophenyl)benzamide can be synthesized through the direct condensation of benzoic acid and 3-acetamidoaniline. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to activate the carboxylic acid group, followed by the addition of the amine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be optimized by using continuous flow reactors and high-throughput screening techniques to identify the most efficient reaction conditions. The use of solid acid catalysts and ultrasonic irradiation has also been reported to enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

N-(3-acetamidophenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted benzamides .

Mechanism of Action

The mechanism of action of N-(3-acetamidophenyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetamidophenyl)benzamide
  • N-(2-acetamidophenyl)benzamide
  • N-(3-acetamidophenyl)acetamide

Uniqueness

N-(3-acetamidophenyl)benzamide is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry where specific structural features are crucial for activity .

Properties

IUPAC Name

N-(3-acetamidophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c1-11(18)16-13-8-5-9-14(10-13)17-15(19)12-6-3-2-4-7-12/h2-10H,1H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCODCQYYCSDUSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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